3,5-Diiodosalicylic acid

Description

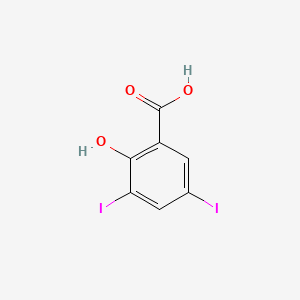

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZVWQPHNWDCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt) | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059636 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-91-5, 1321-04-6 | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIIODOSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1496OH15B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Key Intermediate: A Technical History of 3,5-Diiodosalicylic Acid

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid, a halogenated derivative of salicylic acid, stands as a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and specialty chemicals. Its unique molecular architecture, featuring two iodine atoms ortho and para to a hydroxyl group on a benzoic acid scaffold, imparts specific reactivity and properties that have been harnessed in various scientific and industrial applications. This technical guide delves into the historical discovery and the evolution of the synthetic methodologies for this compound, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the initial discovery, the progression of synthetic routes from classical to more modern approaches, and a detailed examination of a well-established synthetic protocol.

The Dawn of a Molecule: Discovery and Early Synthesis

The first documented synthesis of a diiodinated salicylic acid derivative is attributed to the German chemist E. Lautemann in 1861. In his work published in Annalen der Chemie und Pharmacie, Lautemann reported the preparation of diiodosalicylic acid by reacting salicylic acid with iodine.[1] However, this early method was not without its ambiguities. Later, in 1864, the renowned chemist August Kekulé critically examined Lautemann's process and noted that the formation of the diiodo-compound only occurred when the reaction mixture was treated with alkali. Kekulé proposed an alternative synthesis using iodine and iodic acid to directly iodinate salicylic acid. These pioneering efforts laid the groundwork for future investigations into the synthesis of this important molecule.

The early 20th century saw further refinements. A notable contribution came from Cofman, whose work formed the basis for a well-documented procedure using iodine monochloride (ICl) as the iodinating agent. This method, detailed in Organic Syntheses, offered a more reliable and higher-yielding route to this compound compared to earlier approaches.[1] These foundational studies established the key principles of electrophilic aromatic substitution on the salicylic acid ring, a concept that continues to underpin modern synthetic strategies.

The Evolution of Synthesis: A Journey of Refinement

The quest for more efficient, safer, and environmentally benign methods for synthesizing this compound has led to the development of a variety of approaches over the decades. The evolution of these methods reflects the broader trends in synthetic organic chemistry, moving from harsh reagents and conditions to more controlled and sustainable processes.

Classical Iodination Methods

The earliest methods for the synthesis of this compound relied on direct iodination of salicylic acid using elemental iodine in the presence of an oxidizing agent or a base.

-

Iodine and an Oxidizing Agent: This approach involves the in-situ generation of a more electrophilic iodine species. Various oxidizing agents have been employed, including:

-

Iodic Acid (HIO₃): As demonstrated by Kekulé, this method provides a direct route to the diiodinated product.

-

Hydrogen Peroxide (H₂O₂): A greener alternative that generates the active iodinating species with water as the only byproduct.[2]

-

Potassium Iodate (KIO₃) or Sodium Hypochlorite (NaClO): These are also effective oxidizing agents for this transformation.

-

-

Iodine in the Presence of a Base: The reaction of salicylic acid with iodine in an alkaline medium, as observed by Kekulé in his analysis of Lautemann's work, proceeds through the formation of hypoiodite (IO⁻) as the active iodinating species.

-

Iodine Monochloride (ICl): This interhalogen compound serves as a potent source of electrophilic iodine (I⁺) and has been a popular reagent for the iodination of aromatic compounds, including salicylic acid. The Organic Syntheses procedure provides a detailed and reliable protocol using this reagent in glacial acetic acid.[1]

Modern and Greener Approaches

More recent developments in the synthesis of this compound have focused on improving reaction conditions, increasing yields and purity, and minimizing environmental impact.

-

Catalytic Methods: Some modern approaches utilize catalysts to enhance the efficiency of the iodination reaction. For instance, a Japanese patent describes the use of ferric chloride, aluminum chloride, zinc chloride, copper chloride, sulfuric acid, or phosphoric acid as catalysts for the reaction of salicylic acid with iodine monochloride in an aqueous medium.[3]

-

Use of Alternative Solvents: To reduce the reliance on volatile organic solvents like glacial acetic acid, methods using greener solvents have been explored. A Chinese patent details a synthesis using an ethanol solution as the solvent for the reaction of salicylic acid with elemental iodine, followed by a purification process involving alkalization and acid precipitation.[4]

-

Novel Oxidizing Agents: A Chinese patent discloses a method using ferrates as a "green" oxidizing agent in conjunction with an iodide source and a protonic acid to achieve high conversion rates and product purity.[5]

The choice of a particular synthetic route often depends on factors such as scale, cost, available equipment, and desired purity of the final product.

Comparative Analysis of Synthesis Methods

To provide a clearer understanding of the different synthetic strategies, the following table summarizes the key parameters of some of the most common methods for the preparation of this compound.

| Method | Iodinating Agent | Oxidant/Catalyst | Solvent | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Iodine Monochloride [1] | ICl | - | Glacial Acetic Acid | 91-92% | High | High yield, reliable procedure | Use of corrosive glacial acetic acid |

| Elemental Iodine/Ethanol [4] | I₂ | - | Ethanol | Up to 98.5% | >99.5% | Milder conditions, environmentally friendlier solvent | Requires careful purification |

| Iodine/Hydrogen Peroxide [2] | I₂ | H₂O₂ | Not specified | Not specified | Not specified | "Green" oxidant (water byproduct) | Reaction control can be challenging |

| Iodine/Ferrate [5] | Iodide source (e.g., NaI) | Ferrate (e.g., K₂FeO₄) | Polar solvent (e.g., water, ethanol) | Up to 98.5% | >98% | High conversion, environmentally friendly oxidant | Newer method, may require optimization |

| Catalytic ICl [3] | ICl | Lewis/Protic Acids | Water | 95-98% | High | Avoids organic solvents, catalyst enhances reaction | Requires catalyst separation |

In-Depth Protocol: Synthesis via Iodine Monochloride

The method described in Organic Syntheses remains a benchmark for the laboratory-scale preparation of this compound due to its high yield and the reliability of the procedure.[1]

Reaction Principle

This synthesis is an electrophilic aromatic substitution reaction. The hydroxyl and carboxyl groups of salicylic acid are activating and ortho-, para-directing. Iodine monochloride (ICl) acts as the source of the electrophile, iodonium ion (I⁺), which attacks the electron-rich aromatic ring at the positions ortho and para to the hydroxyl group.

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound using the iodine monochloride method.

Step-by-Step Methodology

-

Dissolution of Salicylic Acid: In a suitable reaction vessel equipped with a mechanical stirrer, dissolve salicylic acid in glacial acetic acid. Gentle warming may be required to facilitate dissolution.

-

Preparation of Iodine Monochloride Solution: Separately, prepare a solution of iodine monochloride in glacial acetic acid.

-

Reaction Initiation: To the stirred salicylic acid solution, slowly add the iodine monochloride solution.

-

Precipitation: After the addition of the iodine monochloride solution, add water to the reaction mixture. A yellow precipitate of this compound will form.

-

Heating: Gradually heat the stirred reaction mixture to approximately 80°C and maintain this temperature for a specified period (e.g., 20-30 minutes) to ensure the reaction goes to completion.

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with glacial acetic acid and then with water to remove any unreacted starting materials and soluble impurities.

-

Recrystallization: For purification, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., acetone). Filter the hot solution to remove any insoluble impurities.

-

Precipitation of Pure Product: Slowly add water to the filtrate with stirring to precipitate the purified this compound as a fine, flocculent solid.

-

Final Filtration and Drying: Collect the pure product by vacuum filtration, wash with water, and dry thoroughly to obtain the final product.

Causality Behind Experimental Choices

-

Glacial Acetic Acid as Solvent: Acetic acid is used as it is a polar protic solvent that can dissolve both the salicylic acid and the iodine monochloride. It is also relatively unreactive towards the iodinating agent under the reaction conditions.

-

Use of Iodine Monochloride: ICl is a more potent iodinating agent than elemental iodine because the iodine atom is polarized positive due to the higher electronegativity of chlorine, making it a better electrophile.

-

Addition of Water for Precipitation: this compound is sparingly soluble in water. The addition of water to the acetic acid solution decreases the solubility of the product, causing it to precipitate out of the reaction mixture, which can help to drive the reaction to completion according to Le Chatelier's principle.

-

Heating: Providing thermal energy increases the rate of the reaction, ensuring that the di-substitution occurs in a reasonable timeframe.

-

Recrystallization from Acetone/Water: This solvent system is chosen for purification because this compound is soluble in hot acetone but much less soluble in water. This allows for the separation of the desired product from impurities that have different solubility profiles.

Reaction Mechanism

The iodination of salicylic acid with iodine monochloride proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: A simplified representation of the two-step electrophilic aromatic substitution mechanism for the di-iodination of salicylic acid.

Conclusion

The journey of this compound from its initial discovery in the mid-19th century to its current status as a valuable synthetic intermediate is a testament to the continuous evolution of organic synthesis. The development of various synthetic methods, from classical approaches to more modern, greener alternatives, provides chemists with a range of options to suit their specific needs. A thorough understanding of the history, the different synthetic routes, and the underlying chemical principles is crucial for researchers and drug development professionals working with this versatile molecule. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for the practical application and further innovation in the synthesis and utilization of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. isca.in [isca.in]

- 3. JP2677687B2 - Method for producing this compound - Google Patents [patents.google.com]

- 4. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]

- 5. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]

Part 1: Molecular Identity and Physicochemical Characteristics

An In-depth Technical Guide: Chemical and Physical Properties of 3,5-Diiodosalicylic Acid

Introduction

This compound (CAS No. 133-91-5) is a halogenated derivative of salicylic acid, a compound renowned for its therapeutic effects. The introduction of two iodine atoms onto the benzene ring at positions 3 and 5 profoundly modifies the parent molecule's physicochemical properties and pharmacological profile.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, moving from its fundamental molecular identity to its synthesis, applications, and handling. Its primary significance lies in its role as a crucial synthetic intermediate for veterinary anthelmintic drugs and as a molecule of interest in modern pharmacological research due to its activity at orphan receptors.[2][3][4]

A precise understanding of a compound's identity and physical properties is the cornerstone of all laboratory and developmental work. These parameters dictate the selection of solvents, reaction conditions, and formulation strategies.

Chemical Identity

The compound is systematically named 2-Hydroxy-3,5-diiodobenzoic acid.[5][6] Its structure consists of a benzene ring substituted with a carboxylic acid group and a hydroxyl group at positions 1 and 2, respectively, with iodine atoms at positions 3 and 5.[1]

| Identifier | Value | Source(s) |

| CAS Number | 133-91-5 | [2][3][6] |

| Molecular Formula | C₇H₄I₂O₃ | [2][5][6] |

| Molecular Weight | 389.91 g/mol | [3][5][6] |

| IUPAC Name | 2-Hydroxy-3,5-diiodobenzoic acid | [6] |

| Synonyms | Diiodosalicylic acid, Sanoform | [3] |

Physical Properties

This compound is typically an off-white to beige or grey crystalline powder.[3][7] Its high molecular weight and the presence of polar functional groups capable of hydrogen bonding, contrasted with the large, nonpolar iodine atoms, result in a distinct set of physical properties.

| Property | Value | Source(s) |

| Appearance | Cream white, off-white to beige or grey powder/crystals | [2][3][5] |

| Melting Point | 220–236°C (with decomposition) | [2][3][5][8] |

| Solubility in Water | Sparingly soluble; ~0.02 g/100 mL at 25°C | [3][5] |

| Solubility (Organic) | Freely soluble in alcohol, ether; practically insoluble in chloroform, benzene | [3][5] |

| Density | 2.697 g/cm³ | [3][7] |

| Refractive Index | 1.784 | [3][8] |

The poor aqueous solubility is a critical consideration for drug development, often necessitating formulation approaches such as salt formation or the use of co-solvents to achieve therapeutic concentrations.[9] Conversely, its high solubility in common organic solvents like ethanol and acetone makes it well-suited for use in organic synthesis.[5][10]

Part 2: Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. The key features for this compound are predictable based on its functional groups.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons are characteristic of their positions on the substituted ring.[11]

-

IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (often overlapping with the phenolic O-H), a sharp C=O stretch from the carbonyl group, and C-I stretches at lower wavenumbers.[12]

Part 3: Synthesis and Reactivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The hydroxyl and carboxylic acid groups on the salicylic acid ring direct incoming electrophiles, and the presence of two iodine atoms is achieved using a suitable iodinating agent.

Synthetic Methodology: Iodination with Iodine Monochloride

A reliable and well-documented method for the preparation of this compound uses iodine monochloride (ICl) as the iodinating agent and glacial acetic acid as the solvent.[5][10] This method is advantageous due to its high yield and relatively straightforward procedure.

The causality behind this choice of reagents is rooted in the reactivity of ICl. Iodine monochloride is a polarized interhalogen compound where the iodine atom carries a partial positive charge (δ+), making it an effective electrophile for attacking the electron-rich salicylic acid ring. Glacial acetic acid serves as a polar solvent that can dissolve the reactants but does not compete in the reaction.

Experimental Protocol: Synthesis via ICl

The following protocol is adapted from the verified procedure in Organic Syntheses.[10]

-

Dissolution: Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer. Complete dissolution may occur upon the addition of the ICl solution.[10]

-

Addition of Iodinating Agent: With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.[10]

-

Precipitation: Add 725 cc of water to the mixture. A yellow precipitate of this compound will form.[10]

-

Heating and Reaction: Gradually heat the reaction mixture to 80°C while stirring and maintain this temperature for approximately 20-40 minutes. The mixture will become thick with the precipitate.[10]

-

Isolation: Cool the mixture to room temperature. Collect the precipitate by filtration on a Büchner funnel.[10]

-

Washing: Wash the collected solid first with acetic acid and then with water to remove unreacted starting materials and inorganic byproducts.[10]

-

Purification (Recrystallization): Dissolve the crude solid in approximately 100 cc of warm acetone and filter by gravity to remove any insoluble impurities. To the filtrate, slowly add 400 cc of water with shaking to induce recrystallization.[10]

-

Final Product: Filter the fine, flocculent precipitate by suction, wash with water, and dry. The expected yield is 64–64.5 g (91–92%).[10]

This protocol includes an inherent validation step; the melting point of the final product should be sharp and within the expected range (235–236°C) to confirm purity.[5][10]

Caption: Workflow for the synthesis of this compound.

Part 4: Applications in Research and Industry

The utility of this compound stems from its unique structure, making it a valuable building block and a biologically active molecule.

Intermediate in Veterinary Pharmaceuticals

The most significant industrial application of this compound is as a key starting material for the synthesis of salicylanilide anthelmintics, particularly Closantel and Rafoxanide.[2][4] These drugs are highly effective against liver flukes and other parasites in cattle and sheep. The di-iodo-substituted salicylic acid core is essential for the biological activity of the final API.[4]

Role in Pharmacological Research

In the realm of drug discovery, this compound is notable for two primary reasons:

-

Aspirin Metabolite: It is a known metabolite of aspirin, contributing to the overall pharmacological effects of this widely used drug.[3][13]

-

GPR35 Agonist: It has been identified as an agonist for GPR35, an orphan G protein-coupled receptor.[3][13][] GPR35 is implicated in metabolic regulation and inflammatory responses, making it an attractive target for the development of new therapeutics.[3] The study of this compound and its derivatives provides a chemical scaffold for designing more potent and selective GPR35 modulators.

Other Applications

Beyond its pharmaceutical roles, the compound serves as an intermediate in several other areas:

-

Iodinated Contrast Media: It is a precursor for certain contrast agents used to enhance visibility in medical imaging techniques like X-rays and CT scans.[15]

-

Organic Synthesis: Its iodine-rich structure makes it a useful building block for producing more complex molecules, including antiseptics and disinfectants.[3][16]

-

Analytical Chemistry: It is employed as a reagent in analytical methods for the detection and quantification of certain metal ions.[16]

Caption: Key application areas for this compound.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when working with this compound.

Hazard Profile

According to safety data sheets, this compound is classified as hazardous.[17][18] The primary risks include:

-

Harmful if swallowed (Acute oral toxicity, Category 4).[18]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[17][18]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[19][20]

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[17][19]

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use.[19]

-

Skin and Body Protection: Wear a lab coat and other protective clothing as needed to prevent skin contact.[17]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[20][21]

Storage

Proper storage is crucial to maintain the compound's integrity.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][19]

-

The compound is noted as being light-sensitive, so it should be stored in a dark place or in an amber container.

References

- 1. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]

- 2. calibrechem.com [calibrechem.com]

- 3. innospk.com [innospk.com]

- 4. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]

- 5. This compound [drugfuture.com]

- 6. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. samratpharmachem.com [samratpharmachem.com]

- 8. This compound | CAS#:133-91-5 | Chemsrc [chemsrc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound(133-91-5) 1H NMR [m.chemicalbook.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. This compound | 133-91-5 [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

- 17. fishersci.fi [fishersci.fi]

- 18. fishersci.com [fishersci.com]

- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 20. samratpharmachem.com [samratpharmachem.com]

- 21. chemos.de [chemos.de]

3,5-Diiodosalicylic Acid (CAS 133-91-5): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

3,5-Diiodosalicylic acid (DISA), registered under CAS number 133-91-5, is a halogenated derivative of salicylic acid.[1][2] The strategic placement of two iodine atoms on the benzene ring significantly alters its physicochemical properties compared to the parent molecule, bestowing upon it unique functionalities. This guide provides an in-depth technical overview of DISA, covering its chemical and physical characteristics, established synthesis protocols, and key applications in scientific research and pharmaceutical development. The content is tailored for researchers, scientists, and professionals in the drug development sector, offering both foundational knowledge and practical insights.

Core Properties and Physicochemical Data

The introduction of iodine atoms profoundly impacts the molecular weight, lipophilicity, and electronic character of the salicylic acid scaffold. These modifications are pivotal to its utility in various applications. A summary of its key properties is presented below.

| Property | Value |

| CAS Number | 133-91-5 |

| Molecular Formula | C₇H₄I₂O₃[3][4][5] |

| Molecular Weight | 389.91 g/mol [3][4][5][6] |

| Appearance | White to off-white or beige crystalline powder.[1][7] |

| Melting Point | 220-230 °C with decomposition[8][9][10] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1][7] |

| Synonyms | 2-Hydroxy-3,5-diiodobenzoic acid[1][3][9] |

Synthesis of this compound: A Protocol Grounded in Experience

The synthesis of this compound is most commonly achieved through the direct iodination of salicylic acid. The choice of iodinating agent and reaction conditions are critical for achieving high yields and purity.

Electrophilic Iodination using Iodine Monochloride

A well-established and reliable method involves the use of iodine monochloride (ICl) as the iodinating agent in a polar solvent like glacial acetic acid.[11]

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve salicylic acid in glacial acetic acid within a flask equipped for stirring and addition.

-

Reagent Addition: A solution of iodine monochloride in glacial acetic acid is added portion-wise to the salicylic acid solution. The reaction is exothermic and requires controlled addition.[11]

-

Reaction Progression: The mixture is gently heated (e.g., to 80°C) to drive the reaction to completion.[11]

-

Product Isolation: The reaction mixture is then poured into cold water, causing the this compound to precipitate.[11]

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality and Trustworthiness in the Protocol:

-

Iodine Monochloride: ICl is a more potent electrophile than molecular iodine (I₂), enabling the efficient di-iodination of the electron-rich salicylic acid ring.

-

Glacial Acetic Acid: This solvent is ideal as it dissolves the reactants and facilitates the electrophilic aromatic substitution mechanism.

-

Controlled Heating: Gentle heating ensures a sufficient reaction rate without promoting undesirable side reactions or decomposition.

-

Precipitation and Recrystallization: These are standard and effective methods for isolating and purifying solid organic compounds, ensuring a high-purity final product.

Synthesis Workflow Diagram:

Caption: A schematic overview of the synthesis of this compound.

Applications in Research and Pharmaceutical Development

The unique chemical structure of this compound underpins its utility in several specialized applications.

A Key Intermediate in Pharmaceutical Synthesis

DISA serves as a crucial building block in the synthesis of various pharmaceutical compounds.[7][12][13][14] It is a key intermediate in the production of anthelmintic veterinary drugs like closantel.[15] Its structure allows for further chemical modifications, making it a versatile precursor for creating more complex molecules.[12]

Role in the Development of Iodinated Contrast Media

The presence of iodine atoms makes DISA and its derivatives valuable in the development of iodinated contrast media.[14] These agents are essential for enhancing the visibility of internal structures in medical imaging techniques like X-rays and computed tomography (CT) scans.[14]

Protein Solubilization Studies

In biochemical research, DISA has been utilized in studies involving the solubilization of proteins, particularly membrane proteins. Its ability to disrupt non-covalent interactions can aid in the extraction and study of these otherwise insoluble proteins. While effective, the optimal conditions for its use in protein solubilization often require empirical determination.

Logical Relationship of DISA in Drug Development:

Caption: The role of this compound as a precursor in pharmaceutical development.

Safety and Handling

As with all chemical reagents, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[16]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[17][18]

-

Handling: Avoid creating dust.[17] Wash hands thoroughly after handling.[19]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[18][19]

In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[16][17]

Conclusion

This compound is a compound of significant interest due to its versatile applications as a chemical intermediate in the pharmaceutical industry, particularly in the synthesis of veterinary drugs and contrast agents. Its synthesis is well-documented, and its properties are well-characterized. For researchers and professionals in drug development, a thorough understanding of this molecule's chemistry and applications is invaluable for leveraging its full potential in creating novel and effective chemical entities.

References

- 1. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. 133-91-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound | 133-91-5 [chemicalbook.com]

- 9. This compound , ≥98.0% , 133-91-5 - CookeChem [cookechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. calibrechem.com [calibrechem.com]

- 16. fishersci.fi [fishersci.fi]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. This compound Manufacturers, SDS [mubychem.com]

- 19. samratpharmachem.com [samratpharmachem.com]

A Technical Guide to 3,5-Diiodosalicylic Acid: Structure, Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3,5-Diiodosalicylic acid (CAS No: 133-91-5), a pivotal halogenated aromatic compound. We delve into its precise molecular structure and IUPAC nomenclature, physicochemical properties, and established synthetic methodologies. The guide highlights its critical role as a versatile intermediate in the pharmaceutical industry, particularly in the synthesis of iodinated contrast media and novel therapeutic agents, including anthelmintics. Furthermore, its applications in analytical chemistry are discussed. Detailed experimental protocols, safety and handling procedures, and expert insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Chemical Identity and Molecular Structure

This compound is an organic compound built upon a salicylic acid backbone, which is characterized by a benzene ring substituted with adjacent hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.[1] In this derivative, two iodine atoms are covalently bonded to the aromatic ring at positions 3 and 5, relative to the carboxylic acid group.

The accepted IUPAC name for this compound is 2-Hydroxy-3,5-diiodobenzoic acid .[1][2][3][4][5] It is also commonly referred to by synonyms such as 3,5-Diiodo-2-hydroxybenzoic acid.[1][4][5]

| Identifier | Value |

| CAS Number | 133-91-5[2][3][4] |

| Molecular Formula | C₇H₄I₂O₃[1][2][3][4] |

| Molecular Weight | 389.91 g/mol [2][3][4] |

| InChI Key | DHZVWQPHNWDCFS-UHFFFAOYSA-N[1][6] |

| Canonical SMILES | C1=C(C(=C(C=C1I)I)O)C(=O)O[1] |

The presence of the electron-withdrawing iodine atoms significantly influences the electronic properties and reactivity of the aromatic ring and the acidity of the phenolic and carboxylic acid protons. This unique structural arrangement is fundamental to its utility as a chemical intermediate.[1][4]

Caption: Molecular Structure of 2-Hydroxy-3,5-diiodobenzoic acid.

Physicochemical Properties

The physical and chemical properties of this compound are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Appearance | White to off-white or slightly yellow crystalline powder or needles. | [1][2][4] |

| Melting Point | 220-236 °C (with decomposition). | [2][4][7][8] |

| Solubility | Sparingly soluble in water; freely soluble in alcohol, ether, and most other organic solvents. Practically insoluble in chloroform and benzene. | [1][2][8] |

| Density | ~2.697 g/cm³ | [8] |

| Boiling Point | 380.8 °C at 760 mmHg | [8] |

| Flash Point | 184.1 °C | [8] |

The compound's high melting point is indicative of a stable crystalline lattice structure. Its solubility profile—poor in water but high in organic solvents—is typical for aromatic carboxylic acids and is a key consideration for its use in organic synthesis and subsequent purification processes.

Synthesis and Characterization

Overview of Synthetic Routes

Several methods have been established for the synthesis of this compound. Common approaches involve the direct iodination of salicylic acid using various iodinating agents. These include:

-

Heating salicylic acid with elemental iodine in alcohol.[9]

-

Utilizing a combination of iodine and an oxidizing agent like mercuric oxide or iodic acid.[9]

-

Reaction with iodine monochloride (ICl) in a suitable solvent.[9][10]

The iodine monochloride method is particularly effective and widely cited due to its high efficiency and yield.[9] ICl serves as a potent source of electrophilic iodine (I⁺), which readily attacks the electron-rich positions of the salicylic acid ring (ortho and para to the activating hydroxyl group). The presence of the deactivating carboxylic acid group directs the second iodination to the other available activated position.

Detailed Experimental Protocol: Synthesis via Iodine Monochloride

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[9]

Expertise & Experience Insight: This procedure is favored for its high yield and the relative ease of handling iodine monochloride compared to more hazardous reagents. The use of glacial acetic acid as a solvent is strategic; it readily dissolves the salicylic acid starting material and is an appropriate medium for the electrophilic aromatic substitution reaction.

Methodology:

-

Dissolution of Reactant: In a 2-liter beaker equipped with a mechanical stirrer, dissolve 25 g (0.18 mole) of salicylic acid in 225 mL of glacial acetic acid. Note: Complete dissolution may occur upon addition of the ICl solution.[9]

-

Addition of Iodinating Agent: While stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 mL of glacial acetic acid.

-

Initiation of Precipitation: Add 725 mL of water to the mixture. A yellow precipitate of this compound will form. Causality: The product is significantly less soluble in the aqueous acetic acid mixture than the reactants, driving the reaction forward via Le Châtelier's principle.

-

Reaction Completion: With continued stirring, gradually heat the reaction mixture on a hot plate to 80 °C and maintain this temperature for approximately 20 minutes to ensure the reaction goes to completion.

-

Isolation and Washing: Cool the mixture and filter the precipitate by suction. Wash the collected solid thoroughly with water to remove residual acetic acid and any unreacted reagents. A wash with a 5% sodium sulfite solution can be employed to remove any free iodine, if present.[9]

-

Drying: Dry the final product. The expected yield is 64–64.5 g (91–92% of the theoretical amount).[9]

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from acetone.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, standard analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the substitution pattern on the aromatic ring.[11]

-

Infrared (IR) Spectroscopy: FTIR analysis will show characteristic peaks for the O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-I bonds.[3]

-

Melting Point Analysis: A sharp melting point range consistent with literature values indicates high purity.

Key Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile building block in the synthesis of various high-value molecules.[4][12]

-

Intermediate for Iodinated Contrast Media: One of its primary applications is in the development of iodinated contrast agents used to enhance the visibility of internal structures in medical imaging techniques like X-rays and Computed Tomography (CT) scans.[12][13] The high atomic weight and electron density of the iodine atoms are responsible for absorbing X-rays, creating contrast. The di-iodo salicylic acid core provides a stable scaffold for building more complex and safer contrast agents.

-

Precursor for Veterinary Anthelmintics: It is a key starting material for the synthesis of potent anthelmintic (anti-parasitic) drugs.[14] Notable examples include Rafoxanide and Closantel, which are used to treat parasitic infections in livestock.[14]

-

Scaffold for Novel Therapeutic Agents: Researchers are exploring its use in synthesizing new drugs that target specific cellular pathways.[12] Its role as a metabolite of aspirin and its identified agonist activity at the G protein-coupled receptor GPR35 make it a compound of interest in inflammation and metabolic disease research.[7][8]

-

Reagent in Analytical Chemistry: The compound is also utilized as a reagent in analytical methods, for instance, in the detection and quantification of certain metal ions or iodine in various samples.[4][13]

Safety, Handling, and Storage

As with all halogenated compounds, proper safety protocols must be strictly followed when handling this compound.

GHS Hazard Classification:

| Hazard Class | Hazard Statement | Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302[15] |

| Skin Corrosion/Irritation | Causes skin irritation | H315[15][16] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[15][16] |

| STOT - Single Exposure | May cause respiratory irritation | H335[15][16] |

Recommended Handling Procedures:

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16][17]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[17][19] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][18]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[15][17]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[15][17][18]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do.[15][17][18]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[17]

Storage:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[18][19]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[17][18][19]

Conclusion

2-Hydroxy-3,5-diiodobenzoic acid is a fine chemical of significant industrial and academic importance. Its well-defined structure, characterized by a salicylic acid core with two iodine substituents, imparts unique reactivity that makes it an invaluable intermediate. From life-saving medical imaging agents to essential veterinary medicines, its applications are diverse and critical. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its potential in drug discovery and chemical synthesis.

References

- 1. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound 99 133-91-5 [sigmaaldrich.com]

- 7. This compound | 133-91-5 [chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [guidechem.com]

- 11. This compound(133-91-5) 1H NMR [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]

- 15. fishersci.fi [fishersci.fi]

- 16. chemos.de [chemos.de]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. samratpharmachem.com [samratpharmachem.com]

- 19. This compound Manufacturers, SDS [mubychem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Diiodosalicylic Acid

This guide provides a comprehensive analysis of the spectroscopic data for 3,5-diiodosalicylic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound.

Introduction

This compound (C₇H₄I₂O₃, CAS No. 133-91-5) is a di-iodinated derivative of salicylic acid.[1][2][3] Its molecular structure, characterized by a benzene ring substituted with a carboxylic acid, a hydroxyl group, and two iodine atoms, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and Mass spectra is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will delve into the theoretical underpinnings and practical aspects of each spectroscopic technique, presenting and interpreting the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field.[4][5] For this compound, ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the aromatic ring and identifying the key functional groups.

¹H NMR Spectroscopy

Theoretical Insight: The chemical shift of a proton in ¹H NMR is highly dependent on its local electronic environment. Electron-withdrawing groups, such as halogens and carbonyls, tend to deshield nearby protons, causing them to resonate at a higher frequency (downfield). The splitting pattern, or multiplicity, of a proton signal is determined by the number of neighboring, non-equivalent protons, as described by the n+1 rule.

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum of a solid aromatic carboxylic acid is as follows:

-

Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry vial.[5] Ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine structural confirmation, the residual solvent peak can be used as a reference.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A standard one-pulse experiment is typically performed. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet (d) | 1H | Aromatic H (H-6) |

| ~8.2 | Doublet (d) | 1H | Aromatic H (H-4) |

| Broad Signal | Singlet (s) | 2H | -COOH and -OH |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region.

-

The two aromatic protons, H-4 and H-6, appear as doublets due to coupling with each other. The downfield chemical shifts are a result of the deshielding effects of the iodine atoms and the carbonyl group.

-

The protons of the carboxylic acid and hydroxyl groups typically appear as a broad singlet. The chemical shift of these exchangeable protons is highly dependent on factors such as solvent, concentration, and temperature. In many cases, these protons will exchange with deuterium if a deuterated solvent containing D₂O is used, leading to the disappearance of their signal, which can be a useful diagnostic tool.[6]

¹³C NMR Spectroscopy

Theoretical Insight: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbons in electron-poor environments, such as those in carbonyl groups or attached to halogens, will resonate at higher frequencies.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, although a higher concentration of the sample (50-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.[5] A standard proton-decoupled ¹³C NMR experiment is typically performed to produce a spectrum with singlets for each unique carbon atom.

¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~160 | C-OH |

| ~145 | C-H (Aromatic) |

| ~135 | C-H (Aromatic) |

| ~115 | C-I |

| ~110 | C-COOH |

| ~95 | C-I |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (~170 ppm).[7]

-

The carbon attached to the hydroxyl group (C-2) also appears at a relatively downfield position (~160 ppm).

-

The two aromatic C-H carbons will have distinct chemical shifts.

-

The carbons directly bonded to the iodine atoms (C-3 and C-5) will be significantly shielded compared to the other aromatic carbons, appearing at upfield positions.

-

The carbon to which the carboxylic acid group is attached (C-1) will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy measures the vibrations of molecular bonds.[8] Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[9][10][11][12][13]

-

Sample and KBr Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle. It is crucial to use dry KBr as water has strong IR absorption bands.[10]

-

Pellet Formation: Transfer the finely ground mixture to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be run and subtracted from the sample spectrum.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3200 (broad) | O-H (Phenolic) | Stretching |

| ~1680 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1470 | C=C (Aromatic Ring) | Stretching |

| ~1300 | C-O (Carboxylic Acid/Phenol) | Stretching |

| ~870 | C-H (Aromatic) | Out-of-plane bending |

| Below 700 | C-I | Stretching |

Interpretation of the IR Spectrum:

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[14]

-

A broad peak around 3200 cm⁻¹ is indicative of the phenolic O-H stretch.

-

A strong absorption band around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid group.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations typically observed around 1600 and 1470 cm⁻¹.

-

The C-O stretching vibrations for the carboxylic acid and the phenol are expected to appear in the 1300 cm⁻¹ region.

-

Aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern of the ring. For a 1,2,4,6-tetrasubstituted benzene ring, a band around 870 cm⁻¹ is expected.

-

The C-I stretching vibrations occur at lower frequencies, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the molecule's structure.[16][17]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe. The sample is then vaporized by heating.

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[17]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment |

| 390 | [M]⁺ (Molecular Ion) |

| 372 | [M - H₂O]⁺ |

| 345 | [M - COOH]⁺ |

| 263 | [M - I]⁺ |

| 218 | [M - COOH - I]⁺ |

| 136 | [M - 2I]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound provides valuable information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

-

The molecular ion peak (M⁺) is expected at an m/z of 390, corresponding to the molecular weight of the compound (C₇H₄I₂O₃).

-

Aromatic carboxylic acids often show prominent fragment ions resulting from the loss of -OH and -C=O groups.[6][18]

-

A peak at m/z 372 likely corresponds to the loss of a water molecule ([M - H₂O]⁺).

-

The loss of the carboxylic acid group as a radical leads to a fragment at m/z 345 ([M - COOH]⁺).

-

The loss of an iodine atom results in a fragment at m/z 263 ([M - I]⁺).

-

Subsequent fragmentation can lead to the loss of both an iodine atom and the carboxylic acid group, giving a peak at m/z 218 .

-

A fragment corresponding to the salicylic acid backbone after the loss of both iodine atoms may be observed at m/z 136 .

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and substitution pattern of the molecule. FT-IR spectroscopy verifies the presence of the key functional groups, namely the carboxylic acid and hydroxyl moieties, as well as the aromatic ring. Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. This integrated spectroscopic approach is essential for ensuring the identity, purity, and quality of this compound in research and industrial applications.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Relationship between Spectroscopic Data and Molecular Structure

Caption: Correlation of spectroscopic data with the molecular structure.

References

- 1. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound 99 133-91-5 [sigmaaldrich.com]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 13. youtube.com [youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Solubility of 3,5-Diiodosalicylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Diiodosalicylic Acid in Organic Solvents

Executive Summary

This compound (DISA) is a halogenated derivative of salicylic acid, notable for its role as a key synthetic intermediate and a metabolite of aspirin.[1][2] Its utility in pharmaceutical synthesis, particularly for veterinary anthelmintics like closantel, and as a building block for advanced materials, necessitates a thorough understanding of its physicochemical properties.[1] Solubility, a critical parameter, governs every stage from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its molecular structure. We will explore its fundamental physicochemical characteristics, present a robust, self-validating protocol for experimental solubility determination, and discuss its solubility profile in various organic solvents, using its parent compound, salicylic acid, as a key reference for understanding its behavior.

Physicochemical Properties of this compound

A molecule's solubility is a direct consequence of its structure and physical properties. The key characteristics of this compound (CAS 133-91-5) are summarized below.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄I₂O₃ | [4] |

| Molecular Weight | 389.91 g/mol | [3][4] |

| Appearance | Off-white to beige or grey crystalline powder | [5] |

| Melting Point | 220-236 °C (with decomposition) | [2][3] |

| Water Solubility | Very sparingly soluble (~0.02 g/100 mL at 25 °C) | [5] |

| Predicted pKa | ~2.07 | [5] |

The structure of DISA is defined by three key features that dictate its interactions with solvents:

-

Aromatic Ring: The core phenyl ring is hydrophobic and capable of engaging in π-π stacking and van der Waals interactions.

-

Carboxylic Acid (-COOH) & Hydroxyl (-OH) Groups: These are polar, hydrophilic functional groups capable of acting as both hydrogen bond donors and acceptors. They are the primary drivers of solubility in polar solvents.

-

Iodine Atoms (-I): The two heavy iodine atoms significantly increase the molecule's molecular weight and electron density. They enhance van der Waals forces and reduce the overall polarity compared to salicylic acid, playing a crucial role in its solubility profile.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can act as both hydrogen bond donors and acceptors. DISA possesses a carboxylic acid and a hydroxyl group, which can readily form strong hydrogen bonds with these solvents. Therefore, high solubility is expected in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipoles but lack O-H bonds, making them hydrogen bond acceptors only. The carbonyl oxygen in acetone or the sulfoxide in DMSO can accept hydrogen bonds from DISA's -OH and -COOH groups, leading to good solubility.[5]

-

Nonpolar Solvents (e.g., Benzene, Hexane): These solvents primarily interact through weak van der Waals forces. While the large iodine atoms and the phenyl ring of DISA contribute to these forces, the strong, self-associating hydrogen bonds of the polar functional groups dominate, making it difficult for nonpolar solvents to break these interactions apart. Consequently, DISA is expected to have very low solubility in nonpolar solvents.[6]

The Influence of Iodo-Substituents

Compared to its parent compound, salicylic acid, the two iodine atoms on DISA introduce two competing effects:

-

Increased Molecular Weight & Van der Waals Forces: This effect can slightly increase solubility in less polar solvents.

-

Steric Hindrance & Reduced Polarity: The bulky iodine atoms can sterically hinder the hydrogen bonding capabilities of the adjacent hydroxyl and carboxyl groups. This, combined with their electron-withdrawing nature, can slightly decrease the molecule's overall polarity, potentially reducing its solubility in highly polar solvents relative to the parent compound.

Experimental Determination of Solubility: A Validated Protocol

To ensure accuracy and reproducibility, a standardized protocol such as the isothermal shake-flask equilibrium method is recommended.[7] This method establishes a state of equilibrium between the undissolved solid and the saturated solution, providing a true measure of thermodynamic solubility.

Workflow for Equilibrium Solubility Determination

Caption: Isothermal shake-flask method for solubility determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a precise volume (e.g., 5 mL) of the desired organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the sealed vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is achieved.[8] Preliminary experiments should be run to determine the minimum time required to reach a plateau in concentration.[8]

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately perform a serial dilution of the clear filtrate with the appropriate solvent or mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification (HPLC/UV-Vis):

-

Method: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is preferred for its specificity and ability to separate the analyte from any potential degradants.[8] A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and acidified water, with UV detection.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations.[3] Analyze these standards to generate a calibration curve (Absorbance vs. Concentration for UV-Vis, or Peak Area vs. Concentration for HPLC).

-

Analysis: Analyze the diluted sample and use the calibration curve to determine its concentration. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

-

This self-validating system, which relies on a multi-point calibration curve and a specific analytical method, ensures the trustworthiness and accuracy of the final solubility value.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent(s) | Observed Solubility | Source(s) |

| Polar Protic | Ethanol | Soluble, Dissolves well | [5][6] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble, Dissolves well | [5][6] |

| Ethers | Diethyl Ether | Freely soluble | [6] |

| Halogenated | Chloroform (CHCl₃) | Practically insoluble | [6] |

| Aromatic | Benzene | Practically insoluble | [6] |

| Aqueous | Water | Sparingly soluble (0.192 g/L) | [5] |

Interpreting the Data: A Comparative Approach

To provide a quantitative framework for researchers, it is highly instructive to examine the solubility of the parent compound, salicylic acid. This data provides a baseline from which to estimate the solubility behavior of DISA.

Table 2: Quantitative Solubility of Salicylic Acid in Select Solvents at 25 °C (298.15 K)

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Reference |

| Methanol | 3.49 | 482 | |

| Ethanol | 2.56 | 354 | |

| Acetone | 4.85 | 670 | |

| Ethyl Acetate | 2.22 | 307 | |

| Water | 0.016 | 2.2 |

Analysis:

-

Salicylic acid exhibits very high solubility in polar organic solvents like methanol, ethanol, and acetone, which aligns with the qualitative observations for DISA.

-

The extremely high solubility in acetone can be attributed to strong hydrogen bond acceptance by the carbonyl group.

-

The significantly lower solubility in water highlights the hydrophobic nature of the benzene ring.

For this compound, we can predict that its molar solubility (mol/L) in these same solvents will likely be lower than that of salicylic acid due to its much larger molecular weight (389.91 vs 138.12 g/mol ) and potential steric hindrance. However, its solubility in grams per liter (g/L) may be comparable or even higher in some cases due to the nearly threefold increase in mass per mole.

Caption: Solute-solvent interaction potential for DISA.

Practical Applications and Conclusion

A clear understanding of this compound's solubility is paramount for its practical application:

-

Reaction Chemistry: Selecting a solvent where both DISA and other reactants are highly soluble can significantly improve reaction rates and yields. Alcohols and acetone are excellent starting points.

-

Purification: The high solubility in acetone followed by precipitation upon adding water is a documented purification method.[1] The low solubility in nonpolar solvents like benzene or chloroform suggests they could be used as anti-solvents for crystallization.[6]

-

Drug Development: For formulation scientists, knowing that DISA is poorly water-soluble but dissolves well in organic solvents is the first step in designing appropriate delivery systems, such as amorphous solid dispersions or lipid-based formulations.

References

- 1. This compound|Pharmaceutical Intermediate [benchchem.com]

- 2. This compound | 133-91-5 [chemicalbook.com]

- 3. 3,5-二碘水杨酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A-Scientist's Guide to the Synthesis of 3,5-Diiodosalicylic Acid from Salicylic Acid

Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 3,5-diiodosalicylic acid, a key intermediate in the pharmaceutical and chemical industries. The document delves into the mechanistic principles of electrophilic aromatic substitution governing the reaction, offers a detailed, field-proven experimental protocol, and discusses process optimization and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important transformation.

Introduction: The Significance of this compound

This compound is a halogenated derivative of salicylic acid with significant applications in medicinal chemistry and materials science.[1][2] It serves as a crucial building block for the synthesis of various pharmaceutical compounds, including antiseptics, disinfectants, and certain therapeutic agents.[3][4] Notably, it is a key precursor for anthelmintic drugs like rafoxanide and closantel, which are vital in veterinary medicine.[2] The presence of two iodine atoms on the aromatic ring imparts unique chemical properties, making it a valuable intermediate for developing radiocontrast agents and other specialized organic molecules.[1][5] Understanding its synthesis is fundamental for chemists aiming to leverage this versatile compound in novel applications.

Mechanistic Insights: The Iodination of Salicylic Acid

The synthesis of this compound from salicylic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[6] The outcome of this reaction is governed by the directing effects of the functional groups already present on the benzene ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.[7][8]

-

Directing Effects: The hydroxyl group is a powerful activating group and an ortho, para-director.[9][10] It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the carbons at the ortho (C2, C6) and para (C4) positions. The carboxylic acid group, conversely, is a deactivating group and a meta-director, withdrawing electron density from the ring.[8][11]

-

Regioselectivity: In the case of salicylic acid (2-hydroxybenzoic acid), the potent activating and directing effect of the hydroxyl group dominates. It strongly directs incoming electrophiles to the positions ortho and para relative to itself. The position para to the -OH group (C5) and one of the ortho positions (C3) are available for substitution. The other ortho position is already occupied by the -COOH group. Consequently, the incoming iodine electrophiles are directed to the 3 and 5 positions, yielding the desired this compound.

-

Generation of the Electrophile: Molecular iodine (I₂) itself is not a sufficiently strong electrophile to react readily with the aromatic ring. Therefore, the reaction requires the in-situ generation of a more potent electrophilic iodine species, often represented as I⁺. This is typically achieved by using an oxidizing agent, such as iodic acid, or by employing a more reactive iodinating agent like iodine monochloride (ICl).[12][13] In the widely used method involving potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium, iodic acid (HIO₃) is formed, which then reacts with iodide to generate the electrophilic iodine.

Experimental Protocol: Synthesis via Iodide and Iodate

This protocol details a reliable method for the synthesis of this compound using salicylic acid, potassium iodide, and potassium iodate in an acidic aqueous medium. This method avoids the use of harsher reagents like iodine monochloride.

Materials and Reagents:

-

Salicylic Acid (C₇H₆O₃)

-

Potassium Iodide (KI)

-

Potassium Iodate (KIO₃)

-

Sulfuric Acid (H₂SO₄, concentrated)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Deionized Water

-

Ethanol or Acetone (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel